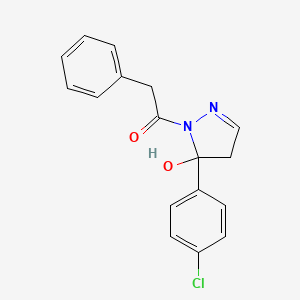

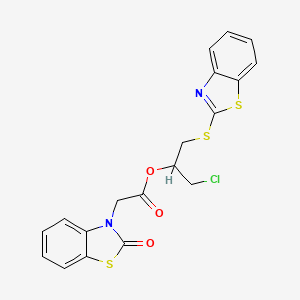

![molecular formula C17H26N2O4S B4935155 N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)

N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide, commonly known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a ubiquitous signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune regulation. L-NAME has been extensively studied in the scientific community for its ability to modulate NO production and its potential therapeutic applications.

Mechanism of Action

L-NAME inhibits the activity of N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide, the enzyme responsible for the synthesis of NO from L-arginine. By blocking the production of NO, L-NAME causes vasoconstriction and impairs endothelial function. This leads to an increase in blood pressure and a decrease in blood flow to various organs.

Biochemical and Physiological Effects:

L-NAME has been shown to induce hypertension and impair vascular and endothelial function in animal models. It also causes oxidative stress and inflammation, leading to tissue damage and organ dysfunction. L-NAME has been implicated in the pathogenesis of various diseases, including hypertension, sepsis, and ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

L-NAME is a potent and specific inhibitor of N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide, making it a valuable tool for studying the role of NO in various physiological and pathological conditions. However, its use in animal models can be limited by its potential side effects, including hypertension and impaired vascular function. The dosage and duration of L-NAME administration should be carefully controlled to minimize these effects.

Future Directions

There are several future directions for research on L-NAME and its potential therapeutic applications. One area of interest is the development of novel N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide inhibitors with improved specificity and safety profiles. Another direction is the investigation of the role of NO in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the potential use of L-NAME as a diagnostic and prognostic tool in cardiovascular diseases warrants further investigation.

In conclusion, L-NAME is a potent inhibitor of N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide that has been extensively studied for its ability to modulate NO production and its potential therapeutic applications. Its use in scientific research has provided valuable insights into the role of NO in various physiological and pathological conditions. However, its potential side effects and limitations should be carefully considered when designing experiments. Future research on L-NAME and its derivatives may lead to the development of novel therapeutics for a variety of diseases.

Synthesis Methods

L-NAME can be synthesized through a multi-step process involving the reaction of 3-methyl-4-nitrobenzenesulfonamide with isopropylamine, followed by the reduction of the nitro group with sodium dithionite and the subsequent reaction with 1-piperidinecarboxylic acid anhydride.

Scientific Research Applications

L-NAME has been widely used in scientific research to investigate the role of NO in various physiological and pathological conditions. It has been shown to be effective in animal models of hypertension, sepsis, and ischemia-reperfusion injury. L-NAME has also been used to study the mechanisms underlying the development of cardiovascular diseases, such as atherosclerosis and heart failure.

properties

IUPAC Name |

3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-13(2)18-24(21,22)15-7-8-16(14(3)11-15)23-12-17(20)19-9-5-4-6-10-19/h7-8,11,13,18H,4-6,9-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEHIQYEQQVNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

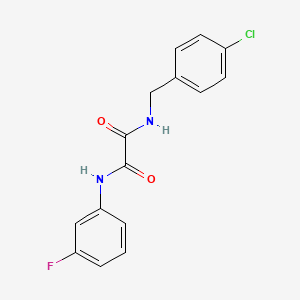

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4935076.png)

![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)

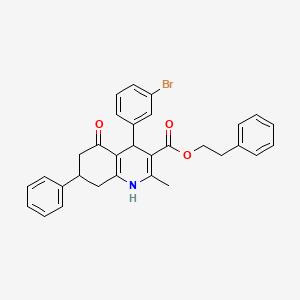

![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)

![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)

![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)

![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)

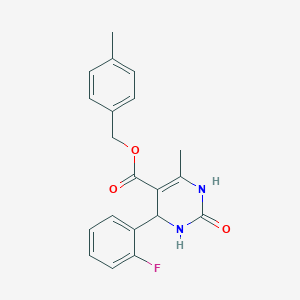

![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)